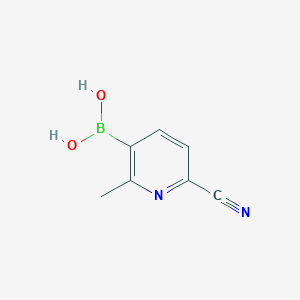

(6-Cyano-2-methylpyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Cyano-2-methylpyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BN2O2 and a molecular weight of 161.96 g/mol . This compound is used in organic chemistry for the synthesis of various compounds and is known for its versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyano-2-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-cyano-2-methylpyridine with a boronic acid reagent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and catalysts .

Analyse Des Réactions Chimiques

Types of Reactions: (6-Cyano-2-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Synthetic Applications

1.1 Suzuki-Miyaura Coupling Reactions

(6-Cyano-2-methylpyridin-3-yl)boronic acid is prominently used in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds from aryl halides and boronic acids, making it invaluable in the development of complex organic molecules. The reaction conditions typically involve palladium catalysts and bases such as sodium carbonate or potassium phosphate .

1.2 Preparation of Functionalized Pyridines

The compound serves as a building block for the synthesis of various functionalized pyridine derivatives. It can be reacted with different electrophiles to introduce diverse functional groups, enhancing the molecular complexity and potential utility of the resulting products .

1.3 Microwave-Assisted Synthesis

Recent advancements have demonstrated that this compound can be employed in microwave-assisted synthesis protocols, significantly reducing reaction times and improving yields for trisubstituted pyridazines and other derivatives .

Biological Applications

2.1 Modulators of Biological Targets

Research indicates that derivatives of this compound exhibit activity as positive modulators of GABAA receptors, which are critical in mediating inhibitory neurotransmission in the brain. This property suggests potential applications in treating neurological disorders such as anxiety and epilepsy .

2.2 Corticotropin-Releasing Factor Antagonists

The compound has also been investigated for its ability to act as an orally active antagonist for corticotropin-releasing factor (CRF), a peptide involved in stress responses. This activity positions it as a candidate for developing treatments for stress-related disorders and depression .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which (6-Cyano-2-methylpyridin-3-yl)boronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .

Comparaison Avec Des Composés Similaires

6-Methylpyridine-3-boronic acid: Similar in structure but lacks the cyano group.

3-Pyridinylboronic acid: Similar boronic acid functionality but different substitution pattern.

4-Pyridinylboronic acid: Another pyridine derivative with boronic acid functionality.

Uniqueness: (6-Cyano-2-methylpyridin-3-yl)boronic acid is unique due to the presence of both the cyano and boronic acid groups, which provide distinct reactivity and versatility in chemical synthesis.

Activité Biologique

(6-Cyano-2-methylpyridin-3-yl)boronic acid is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyano group and a boronic acid functional group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence enzyme activity. The cyano group may enhance the compound's binding affinity to specific targets, potentially leading to inhibition or modulation of biological pathways.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

Research has also explored the anticancer potential of this compound. It has been identified as a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in various cancer pathways. In vitro studies showed that the compound inhibited GSK-3α and GSK-3β with varying potency, indicating its potential as a therapeutic agent in cancer treatment.

| Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |

|---|---|---|

| This compound | 70 | 60 |

Case Studies

- Inhibition of GSK-3 Isoforms : A study evaluated the structure-activity relationship of several boronic acid derivatives, including this compound. The results indicated that modifications in the pyridine ring significantly affected inhibitory potency against GSK-3 isoforms, highlighting the importance of structural optimization in drug design .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains. The study utilized agar diffusion methods to assess efficacy, revealing that this compound produced notable zones of inhibition comparable to standard antibiotics .

Propriétés

IUPAC Name |

(6-cyano-2-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVULONDIXVUBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C#N)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.